molecular formula C18H22F6N2O B2903165 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2320421-14-3

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2903165
CAS No.: 2320421-14-3
M. Wt: 396.377
InChI Key: VGLFMUSTONZMCK-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of trifluoromethyl groups. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-piperidinyl)propionamide: A structurally similar compound with different substituents.

    Trifluoromethyl-substituted Aromatics: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its trifluoromethyl groups and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to other similar compounds.

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F6N2O/c19-17(20,21)12-26-9-7-14(8-10-26)11-25-16(27)6-3-13-1-4-15(5-2-13)18(22,23)24/h1-2,4-5,14H,3,6-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLFMUSTONZMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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